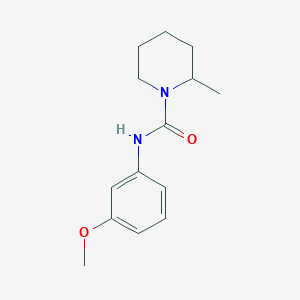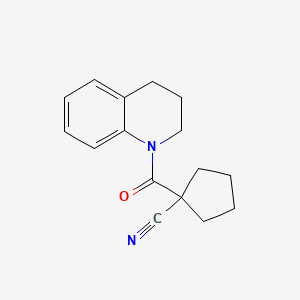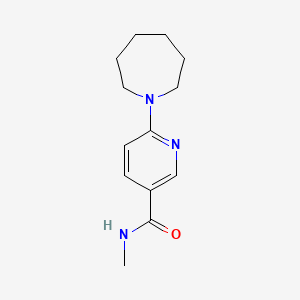![molecular formula C15H17N3O B7508502 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea, also known as MP-10, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives and has been found to exhibit a wide range of biological activities.
科学研究应用
1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against several pathogenic bacteria and fungi.
作用机制
The exact mechanism of action of 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and signaling pathways involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress in animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to exhibit antimicrobial activity against several pathogenic bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea in lab experiments is its versatility. It has been found to exhibit a wide range of biological activities, making it useful for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and can be optimized for high yield and purity. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy in animal models of these diseases. Another area of interest is its potential as an antimicrobial agent. Further studies are needed to determine the spectrum of activity of this compound against various pathogenic bacteria and fungi and to determine its potential as a treatment for infectious diseases. Additionally, further studies are needed to determine the potential toxicity of this compound and to optimize its synthesis method for high yield and purity.
合成方法
The synthesis of 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea involves the reaction of 4-methylbenzylamine with 3-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield this compound. This method has been optimized for high yield and purity and has been used in several studies.
属性
IUPAC Name |
1-methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-5-7-13(8-6-12)11-18(2)15(19)17-14-4-3-9-16-10-14/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPBHLUPWUYYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)

![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)




![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
